![molecular formula C19H17N7O2S B2807329 Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1704649-57-9](/img/structure/B2807329.png)
Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
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Overview
Description
The compound appears to contain a benzo[c][1,2,5]thiadiazole core, which is a type of heterocyclic aromatic compound. These types of compounds are often used in the development of dyes and pharmaceuticals due to their interesting electronic properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. The benzo[c][1,2,5]thiadiazole core would likely contribute to the compound’s aromaticity and potentially its fluorescence properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present. The benzo[c][1,2,5]thiadiazole core is often involved in electron-accepting processes .Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of compounds containing similar structural motifs, such as 1,2,4-oxadiazoles and thiadiazoles. These compounds were synthesized and characterized using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry, indicating a methodological approach to understanding the molecular structure and properties of complex chemical entities (Pandya et al., 2019).
Biological Activities
Significant efforts have been directed towards evaluating the biological activities of compounds with similar structural frameworks. For instance, compounds synthesized from related chemical structures have been assessed for their antibacterial, antifungal, and antimycobacterial activities. These studies reveal that such compounds exhibit good to moderate activity against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Pandya et al., 2019).
Anticancer and Antifibrosis Evaluation
Additionally, compounds bearing the benzo[c][1,2,5]thiadiazol moiety have been synthesized and evaluated for their potential anticancer and antifibrosis activities. Such studies involve the assessment of these compounds against specific cellular targets, revealing insights into their therapeutic potentials. For example, certain derivatives have been identified with promising activity against liver fibrosis, offering a foundation for further research into the treatment of chronic liver diseases (Zhu et al., 2019).
Molecular Aggregation Studies
Research on molecular aggregation effects has also been explored, focusing on the spectroscopic study of compounds in various organic solvents. Such studies help in understanding the interactions that drive molecular aggregation in solution, which is crucial for the development of compounds with desired solubility and stability characteristics (Matwijczuk et al., 2016).
Future Directions
Mechanism of Action
Target of Action
Similar compounds based on the benzo[c][1,2,5]thiadiazole motif have been researched for their potential use in photovoltaics or as fluorescent sensors .
Mode of Action
The mode of action of this compound is likely based on its electron donor-acceptor (D-A) system. The benzo[c][1,2,5]thiadiazole motif is known to be a strongly electron-accepting moiety . During light absorption, an intramolecular charge transfer mechanism is observed, with electron density transferring from the aryl donor groups to the particle orbital localized on the benzo[c][1,2,5]thiadiazole group .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of benzothiadiazole derivatives, which are potent inhibitors of the pfkfb3 kinase .
Result of Action
Similar compounds have been used as potential visible-light organophotocatalysts , suggesting that this compound may also have applications in light-based technologies.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of light is crucial for its potential use as an organophotocatalyst . Additionally, the compound’s stability may be affected by factors such as temperature and pH.
properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O2S/c27-19(13-3-4-14-15(9-13)25-29-24-14)26-7-1-2-12(11-26)8-17-22-18(23-28-17)16-10-20-5-6-21-16/h3-6,9-10,12H,1-2,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGFIYQVCSQJIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=NSN=C3C=C2)CC4=NC(=NO4)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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